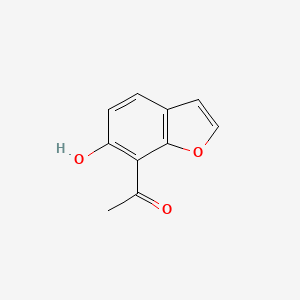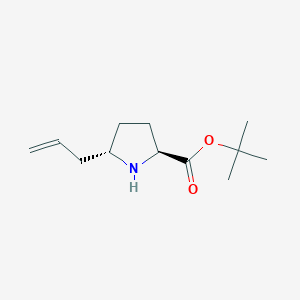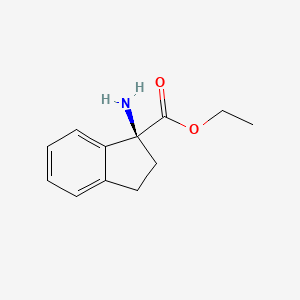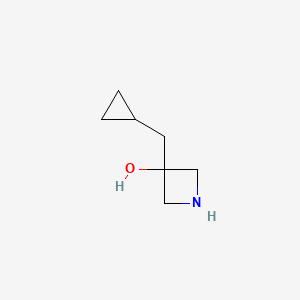
1-(6-Hydroxybenzofuran-7-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Hydroxybenzofuran-7-yl)ethanone is an organic compound with the molecular formula C10H8O3 and a molecular weight of 176.17 g/mol . This compound belongs to the benzofuran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Hydroxybenzofuran-7-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, followed by the formation of 6-methoxybenzofuran in acetic anhydride, and finally demethylation with sodium 1-dodecanethiolate . This process is safe, cost-effective, environmentally benign, and scalable .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis techniques that prioritize safety, cost-efficiency, and environmental sustainability. The optimized process described above can be scaled up to produce over 2.6 kg of the product in good overall yield .
化学反応の分析
Types of Reactions
1-(6-Hydroxybenzofuran-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or other reduced derivatives.
科学的研究の応用
1-(6-Hydroxybenzofuran-7-yl)ethanone has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1-(6-Hydroxybenzofuran-7-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins, thereby influencing cellular functions. The exact molecular targets and pathways depend on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
6-Hydroxybenzofuran: A closely related compound with similar biological activities.
7-Hydroxybenzofuran: Another benzofuran derivative with distinct properties and applications.
Benzofuran-2-carboxylic acid: A compound with different functional groups but similar core structure.
Uniqueness
1-(6-Hydroxybenzofuran-7-yl)ethanone is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C10H8O3 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC名 |
1-(6-hydroxy-1-benzofuran-7-yl)ethanone |
InChI |
InChI=1S/C10H8O3/c1-6(11)9-8(12)3-2-7-4-5-13-10(7)9/h2-5,12H,1H3 |
InChIキー |
KFQXPRYPYBLKTO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=CC2=C1OC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl (1R,5S,6R)-6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11762153.png)


![(3-Oxaspiro[5.5]undecan-9-yl)methanol](/img/structure/B11762167.png)

![2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B11762181.png)


![(2S,4R)-5,5-Difluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B11762192.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B11762208.png)

